molecular formula C19H22N2O2 B4073096 N-{2-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide

N-{2-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide

Cat. No. B4073096
M. Wt: 310.4 g/mol
InChI Key: WHSDJCMKMFKPHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide, also known as Boc-protected amide, is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in the synthesis of peptides and proteins due to its ability to protect the amide group from unwanted reactions during chemical synthesis.

Mechanism of Action

The mechanism of action of N-{2-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide involves the protection of the amide group during chemical synthesis. This compound reacts with the amine group of the amino acid, forming a N-{2-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamided amide. This protection ensures that the amide group does not undergo unwanted reactions during peptide synthesis, resulting in the production of high-quality peptides.
Biochemical and Physiological Effects:
There are no known biochemical or physiological effects of this compound.

Advantages and Limitations for Lab Experiments

The advantages of using N-{2-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide in lab experiments include its ability to protect the amide group during peptide synthesis, resulting in the production of high-quality peptides. This compound is also easy to handle and store, making it a convenient reagent for peptide synthesis.
The limitations of using this compound in lab experiments include its cost, which is relatively high compared to other reagents used in peptide synthesis. This compound is also toxic and should be handled with care.

Future Directions

There are several future directions for the use of N-{2-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide in scientific research. One potential direction is the development of new methods for peptide synthesis using this compound. Another direction is the use of this compound in the preparation of novel pharmaceuticals and biologically active compounds. Additionally, further research is needed to explore the potential of this compound in other areas of scientific research.

Scientific Research Applications

N-{2-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide is widely used in scientific research for the synthesis of peptides and proteins. It is a useful reagent for the protection of the amide group during peptide synthesis, which is essential for the production of high-quality peptides. This compound is also used in the preparation of various pharmaceuticals and biologically active compounds.

properties

IUPAC Name

N-[2-(butan-2-ylcarbamoyl)phenyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-4-14(3)20-19(23)16-11-7-8-12-17(16)21-18(22)15-10-6-5-9-13(15)2/h5-12,14H,4H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSDJCMKMFKPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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